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molecular formula C12H4Cl2F6N4O2S B1672680 Fipronil sulfone CAS No. 120068-36-2

Fipronil sulfone

Cat. No. B1672680
M. Wt: 453.1 g/mol
InChI Key: LGHZJDKSVUTELU-UHFFFAOYSA-N
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Patent
US06620943B1

Procedure details

Trifluoroacetic acid (1660 g, 14.5 mol) was added to a stirred solution of 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole (436 g, 1.03 mol) and boric acid (5 g, 0.08 mol) in a glass reactor at 12° C. Hydrogen peroxide (131.5 g of 35% w/w, 1.35 mol) was added over 2 hours whilst maintaining the temperature at 12° C., and the mixture kept at this temperature for a further 4-5 hours. When the transformation had reached 97-98%, or the amount of unwanted 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylsulphonylpyrazole reached 2% (as judged by HPLC analysis), sulphur dioxide was added to quench any remaining hydrogen peroxide, and the mixture maintained at 10-18° C. for 0.5 hour. Chlorobenzene (370 g) was added and the mixture placed under reduced pressure (from 0.17 to 0.04 atmosphere) and heated to 47-50° C. with azeotropic distillation. A homogeneous fraction containing recovered trifluoroacetic acid was obtained. During the distillation additional chlorobenzene (1625 g) was added continuously in order to maintain a constant volume. At the end of the azeotropic distillation the reactor contents were maintained at 47-50° C. under reduced pressure (0.04 atmosphere), and a homogeneous fraction of chlorobenzene distilled. After release of the vacuum, the reactor was heated to 40° C., ethanol (207 g) and chlorobenzene (235 g) added, and the mixture heated to 80° C. with stirring to give a solution. On cooling to 40° C. the product crystallised. The reactor was placed under progressively reduced pressure (from 0.13 to 0.03 atmosphere) and the ethanol distilled at 40° C. The vacuum was released and the mixture cooled to 5° C. during 3.5 hours and left for a further 0.5 hour. The product was filtered off, washed with cold chlorobenzene, then with cold aqueous ethanol, then with water, and dried in vacuo at 135° C. to give the title compound (407.5 g), in a typical yield of 89% and purity of 95.5%.
Quantity
1660 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
131.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1625 g
Type
solvent
Reaction Step Five
Yield
89%

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.NC1N(C2C(Cl)=CC(C(F)(F)F)=CC=2Cl)N=C(C#N)C=1SC(F)(F)F.OO.[NH2:35][C:36]1[N:40]([C:41]2[C:46]([Cl:47])=[CH:45][C:44]([C:48]([F:51])([F:50])[F:49])=[CH:43][C:42]=2[Cl:52])[N:39]=[C:38]([C:53]#[N:54])[C:37]=1[S:55]([C:58]([F:61])([F:60])[F:59])(=O)=[O:56].S(=O)=O>B(O)(O)O.ClC1C=CC=CC=1>[NH2:35][C:36]1[N:40]([C:41]2[C:42]([Cl:52])=[CH:43][C:44]([C:48]([F:49])([F:50])[F:51])=[CH:45][C:46]=2[Cl:47])[N:39]=[C:38]([C:53]#[N:54])[C:37]=1[S:55]([C:58]([F:59])([F:61])[F:60])=[O:56]

Inputs

Step One
Name
Quantity
1660 g
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
436 g
Type
reactant
Smiles
NC1=C(C(=NN1C1=C(C=C(C=C1Cl)C(F)(F)F)Cl)C#N)SC(F)(F)F
Name
Quantity
5 g
Type
catalyst
Smiles
B(O)(O)O
Step Two
Name
Quantity
131.5 g
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=NN1C1=C(C=C(C=C1Cl)C(F)(F)F)Cl)C#N)S(=O)(=O)C(F)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Step Five
Name
Quantity
1625 g
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
12 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to quench any remaining hydrogen peroxide
TEMPERATURE
Type
TEMPERATURE
Details
the mixture maintained at 10-18° C. for 0.5 hour
Duration
0.5 h
ADDITION
Type
ADDITION
Details
Chlorobenzene (370 g) was added
TEMPERATURE
Type
TEMPERATURE
Details
heated to 47-50° C. with azeotropic distillation
ADDITION
Type
ADDITION
Details
A homogeneous fraction containing
CUSTOM
Type
CUSTOM
Details
recovered trifluoroacetic acid
CUSTOM
Type
CUSTOM
Details
was obtained
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a constant volume
DISTILLATION
Type
DISTILLATION
Details
At the end of the azeotropic distillation the reactor contents
TEMPERATURE
Type
TEMPERATURE
Details
were maintained at 47-50° C. under reduced pressure (0.04 atmosphere)
DISTILLATION
Type
DISTILLATION
Details
a homogeneous fraction of chlorobenzene distilled
TEMPERATURE
Type
TEMPERATURE
Details
After release of the vacuum, the reactor was heated to 40° C.
ADDITION
Type
ADDITION
Details
ethanol (207 g) and chlorobenzene (235 g) added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated to 80° C.
CUSTOM
Type
CUSTOM
Details
to give a solution
TEMPERATURE
Type
TEMPERATURE
Details
On cooling to 40° C. the product
CUSTOM
Type
CUSTOM
Details
crystallised
DISTILLATION
Type
DISTILLATION
Details
the ethanol distilled at 40° C
TEMPERATURE
Type
TEMPERATURE
Details
the mixture cooled to 5° C. during 3.5 hours
Duration
3.5 h
WAIT
Type
WAIT
Details
left for a further 0.5 hour
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
The product was filtered off
WASH
Type
WASH
Details
washed with cold chlorobenzene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with cold aqueous ethanol, then with water, and dried in vacuo at 135° C.

Outcomes

Product
Details
Reaction Time
4.5 (± 0.5) h
Name
Type
product
Smiles
NC1=C(C(=NN1C1=C(C=C(C=C1Cl)C(F)(F)F)Cl)C#N)S(=O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 407.5 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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